2-(Cyclopropyloxy)-4-pyridinecarboxylic acid

Description

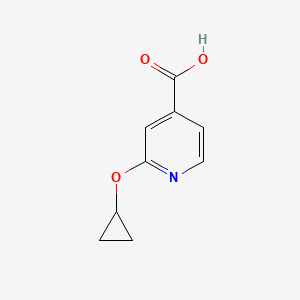

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid is a pyridine derivative featuring a cyclopropyl ether substituent at the 2-position and a carboxylic acid group at the 4-position.

Properties

IUPAC Name |

2-cyclopropyloxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHTVNNCOJTNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823917-52-7 | |

| Record name | 2-cyclopropoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid can be achieved through several methods:

Cyclopropylation of 4-pyridinecarboxylic acid: This involves the reaction of 4-pyridinecarboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Oxidation of 2-(Cyclopropyloxy)-4-pyridinemethanol: This method involves the oxidation of 2-(cyclopropyloxy)-4-pyridinemethanol using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The cyclopropyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Acyl chlorides, esters.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Heart Failure

One of the most notable applications of 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid is its use in the treatment of heart failure, specifically systolic heart failure. The compound has been identified as a selective modulator of cardiac sarcomere function, which is crucial for cardiac contractility. Research indicates that it can potentiate cardiac myosin activity, making it a candidate for developing therapies aimed at improving heart function in patients with chronic heart failure .

- Mechanism of Action : The compound interacts with myosin, enhancing its contractile function. This modulation can lead to improved cardiac output and symptom relief in heart failure patients .

- Clinical Relevance : Given the increasing prevalence of heart failure worldwide, compounds like this compound represent promising avenues for therapeutic intervention. Ongoing studies are evaluating its efficacy and safety in clinical settings .

2. Inhibition of Cholesterol Ester Transfer Protein (CETP)

Research has also explored the potential of this compound as an inhibitor of CETP, a protein that plays a significant role in lipid metabolism. Inhibition of CETP can lead to increased high-density lipoprotein (HDL) cholesterol levels and decreased low-density lipoprotein (LDL) cholesterol levels, contributing to cardiovascular health .

- Implications for Atherosclerosis : By modulating lipid profiles through CETP inhibition, this compound may help prevent or treat atherosclerosis and related cardiovascular diseases, which are major health concerns globally .

Herbicidal Applications

1. Agricultural Use

There is emerging interest in the application of this compound as a herbicide. Its structural properties suggest that it could be effective in controlling unwanted vegetation and enhancing crop yields by selectively targeting specific plant pathways .

- Mechanism : The compound's ability to interfere with plant growth processes makes it a candidate for agricultural formulations aimed at weed control. This could be particularly beneficial in sustainable agriculture practices where selective herbicides reduce the need for broad-spectrum chemicals .

Case Studies and Research Findings

To substantiate the applications discussed above, several case studies and research findings have been documented:

Mechanism of Action

The mechanism of action of 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the cyclopropyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

The position of substituents on the pyridine ring significantly impacts chemical behavior. Key comparisons include:

- 4-Pyridinecarboxylic acid (Isonicotinic acid): The parent compound lacks substituents except for the carboxylic acid group at position 4. It is known for its high melting point and role in antitubercular drugs. Introducing a 2-cyclopropyloxy group likely reduces crystallinity and increases lipophilicity compared to isonicotinic acid.

- 2-Pyridinecarboxylic acid (Picolinic acid) and 3-Pyridinecarboxylic acid (Nicotinic acid) : These positional isomers exhibit distinct biological activities (e.g., nicotinic acid is a vitamin B3 precursor). The 2-substituted cyclopropyloxy group in the target compound may sterically hinder interactions with enzymes that recognize nicotinic or picolinic acid derivatives.

Substituent Type at Position 2

The nature of the substituent at position 2 influences electronic and steric properties:

Key Observations :

Functional Group Variations

The carboxylic acid moiety at position 4 is critical for acidity and metal chelation. Comparisons with derivatives include:

Ring System Variations

Pyridine vs. pyrimidine cores introduce distinct electronic and steric profiles:

- This may enhance interactions with nucleic acid targets compared to pyridine-based compounds.

- Bicyclic or Fused Systems (e.g., LY2409881 hydrochloride) : Complex structures like benzo[b]thiophene-pyrimidine hybrids () highlight how fused rings expand pharmacological applications but complicate synthesis.

Biological Activity

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a cyclopropyloxy group and a carboxylic acid functional group. This unique structure contributes to its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly its role as an inhibitor in photosynthesis and its potential therapeutic applications.

Inhibition of Photosynthesis

Research has demonstrated that derivatives of pyridinecarboxylic acids, including this compound, exhibit significant inhibition of the oxygen evolution rate (OER) in spinach chloroplasts. The inhibitory effects correlate with the lipophilicity of the compounds, suggesting that optimal lipophilicity is crucial for effective membrane penetration and interaction with target sites within the chloroplasts .

Table 1: Inhibition Potency of Pyridinecarboxylic Acid Derivatives

| Compound | Lipophilicity (Log P) | IC50 (μmol.dm⁻³) |

|---|---|---|

| This compound | TBD | TBD |

| 2-Alkylthio-4-pyridinecarboxylic acids | Varies | 6.0 - 69.1 |

| 2-Chloro-6-alkylthio-4-pyridinecarboxylic acids | Varies | 14.2 - 32.5 |

Note: TBD indicates values that require further research or are not yet determined.

The mechanism through which this compound exerts its inhibitory effects appears to involve interaction with specific sites in the photosynthetic apparatus. Studies suggest that these compounds may target the tyrosine radicals within the D1 and D2 proteins located on the donor side of photosystem II (PSII), disrupting electron transfer processes critical for photosynthesis .

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities, providing insights that may be applicable to understanding the effects of this compound:

- Photosynthesis Inhibition : A study highlighted that modifications to the pyridine ring significantly impact biological activity, indicating that structural optimization could enhance efficacy against photosynthetic processes .

- Cardiovascular Applications : Similar compounds have been shown to possess anti-inflammatory properties and improve vascular function in animal models, suggesting that derivatives like this compound could have analogous effects .

- Molecular Interactions : Research into PD-L1 inhibitors has illustrated how structural modifications can enhance binding affinity and disrupt protein interactions, which could inform future studies on pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.